TC Ntr1 17

GPCR pharmacology NTS1 partial agonist functional selectivity

Researchers studying NTS1 signaling often encounter confounding off-target effects from ligands that cross-react with NTS2 or GPR35. TC Ntr1 17 (CAS 1146757-96-1) eliminates this variable with >50-fold selectivity for NTS1 over NTS2 and GPR35. • NTS1 partial agonist: EC50 <15.6 nM, Emax = 63% in Ca²⁺ mobilization assays • ≥98% purity (HPLC); DMSO solubility 100 mM simplifies stock preparation • Ideal reference compound for biased signaling studies and HTS benchmarking Supplied as a solid powder with full analytical documentation. Ships ambient globally.

Molecular Formula C27H27ClN4O5
Molecular Weight 523.0 g/mol
Cat. No. B560252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC Ntr1 17
SynonymsAlternative Name: ML 301
Molecular FormulaC27H27ClN4O5
Molecular Weight523.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl
InChIInChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35)
InChIKeyZQUSYVORYNBGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TC Ntr1 17: Selective NTS1 Partial Agonist


TC Ntr1 17 (CAS 1146757-96-1) is a non-peptide, small-molecule partial agonist of the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR) implicated in pain, cancer, and psychiatric disorders . It is an imidazole-derived analog of the probe molecule ML301, developed through a scaffold-hopping program aimed at identifying agonists for the NTS1 receptor [1]. The compound is supplied with a purity of ≥98% (HPLC) and is primarily used as a research tool to study NTS1-mediated signaling pathways in vitro .

Compound Type Non-peptide GPCR tool compound
Target & Profile NTS1 receptor partial agonist
Purity & Form HPLC-verified high purity
Assay Compatibility DMSO-soluble for cell-based GPCR assays

Why TC Ntr1 17 Cannot Be Substituted


NTS1 ligands exhibit distinct functional pharmacology, including antagonism, inverse agonism, partial agonism, and full agonism, leading to divergent signaling outcomes and cellular responses [1]. Substituting TC Ntr1 17, a partial agonist, with a commonly used NTS1 antagonist like SR 48692 or SR 142948 would entirely reverse the functional effect, preventing receptor activation and downstream signaling [2]. Conversely, using a full agonist like ML301 or the endogenous peptide neurotensin can trigger maximal receptor activation and potentially different desensitization or trafficking profiles [3]. Furthermore, cross-reactivity with the NTS2 receptor and GPR35 is a known issue among NTS1 ligands, and generic substitution can introduce confounding off-target effects that compromise experimental interpretation .

Antagonist substitution (e.g., SR 48692) blocks NTS1 activation, reversing partial agonism.
Full agonist (e.g., neurotensin) triggers maximal activation and altered receptor trafficking.
NTS2 and GPR35 cross-reactivity may introduce off-target confounding.

TC Ntr1 17: Quantitative Comparison


Partial Agonism vs. Antagonism at NTS1

TC Ntr1 17 acts as a partial agonist at the NTS1 receptor, producing an Emax of 63% relative to the maximal response of the endogenous agonist neurotensin in a Ca²⁺ mobilization assay . In contrast, SR 48692 and SR 142948 function as antagonists, producing no receptor activation on their own and blocking the effects of agonists . This functional distinction is critical for studies aiming to modulate, rather than completely block, NTS1 activity.

Functional Efficacy
Class-level
TC Ntr1 17 63% Emax
SR 48692 / SR 142948 0% activation
Supports partial NTS1 activation without full blockade
Ca²⁺ mobilization assay, human NTS1
GPCR pharmacology NTS1 partial agonist functional selectivity biased signaling

Enhanced Potency Over Full Agonist ML301

TC Ntr1 17 exhibits an EC50 of <15.6 nM in a Ca²⁺ mobilization assay, representing a substantial improvement in potency compared to the related full agonist ML301, which has a reported EC50 of 2.0-4.1 µM in the same functional assay [1]. This >128-fold difference in potency means that significantly lower concentrations of TC Ntr1 17 are required to elicit a functional response, reducing the risk of off-target effects and compound interference.

Potency vs. Full Agonist
Reported
TC Ntr1 17 EC₅₀
ML301 EC₅₀ 2.0–4.1 µM
May support lower-concentration screening workflows
Cross-study comparison, Ca²⁺ FLIPR assay
NTS1 agonist EC50 potency calcium mobilization

NTS1 Selectivity vs. NTS2 and GPR35

TC Ntr1 17 demonstrates >50-fold selectivity for the NTS1 receptor over the closely related NTS2 receptor and the orphan receptor GPR35 . In contrast, the widely used NTS1 antagonist SR 48692 exhibits only modest selectivity (apparent affinity Ke of 36 nM for NTS1 vs. IC50 of ~300 nM for NTS2, representing ~8-fold selectivity) . This improved selectivity profile for TC Ntr1 17 reduces the likelihood of confounding effects mediated by NTS2 or GPR35 activation.

NTS1 Selectivity
Reported
TC Ntr1 17 >50-fold vs. NTS2/GPR35
SR 48692 ~8-fold selectivity
May reduce off-target NTS2/GPR35 interpretation
Vendor-reported selectivity data
receptor selectivity NTS2 GPR35 off-target profiling

DMSO Solubility Advantage vs. SR 48692

TC Ntr1 17 exhibits high solubility in DMSO (100 mM), which facilitates the preparation of concentrated stock solutions for in vitro studies . In comparison, the antagonist SR 48692 has a DMSO solubility limit of 20 mM, a 5-fold lower concentration . Higher stock concentration allows for greater flexibility in assay design, minimizes the volume of vehicle (DMSO) introduced into cell cultures, and simplifies compound handling.

DMSO Solubility
Head-to-head
TC Ntr1 17 100 mM
SR 48692 20 mM
May simplify stock preparation for in vitro assays
Vendor solubility testing, DMSO
compound solubility DMSO solubility stock solution preparation in vitro assay compatibility

TC Ntr1 17: Key Applications


NTS1 Calcium Signaling Assays

TC Ntr1 17 is well-suited for calcium mobilization assays (e.g., FLIPR) due to its nanomolar potency (EC50 <15.6 nM) and >50-fold selectivity for NTS1 over NTS2 and GPR35 [1]. Its high DMSO solubility (100 mM) simplifies stock solution preparation and minimizes vehicle effects .

NTS1 Partial vs. Full Agonism Studies

Researchers investigating functional selectivity or biased signaling at NTS1 can use TC Ntr1 17 as a reference partial agonist (Emax = 63%) to compare against full agonists (e.g., neurotensin, ML301) and antagonists (e.g., SR 48692, SR 142948) in parallel assays to elucidate signaling pathways [2].

High-Throughput Screening for NTS1 Modulators

The combination of high potency (sub-20 nM EC50) and favorable DMSO solubility makes TC Ntr1 17 an attractive positive control or reference compound in HTS assays designed to identify novel NTS1 ligands. Its partial agonist profile can also serve as a benchmark for identifying compounds with distinct efficacy profiles [1].

Application
Selection Property
Validation Focus
NTS1 calcium signaling studies
Partial agonist activation profile
Calcium flux assay endpoint interpretation
Functional selectivity comparison
Partial vs. full agonism context
Signaling pathway differentiation
High-throughput NTS1 ligand screening
Low-concentration activation profile, DMSO solubility
Assay robustness and positive control benchmarking

Technical Documentation Hub

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21 linked technical documents
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